molecular formula C10H6BrF2N B8228382 6-Bromo-3-(difluoromethyl)quinoline

6-Bromo-3-(difluoromethyl)quinoline

Cat. No.: B8228382
M. Wt: 258.06 g/mol
InChI Key: RUZJVLGJGGXUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H6BrF2N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in ethanol under reflux conditions for 18 hours . The reaction mixture is then concentrated and extracted to obtain the desired product.

Industrial Production Methods: Industrial production of 6-Bromo-3-(difluoromethyl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(difluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

6-Bromo-3-(difluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-(difluoromethyl)quinoline is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZJVLGJGGXUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.